(S)-2-O-BENZYL-1-IODO-3-BUTENE
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Overview
Description
(S)-2-O-BENZYL-1-IODO-3-BUTENE is an organic compound that features a benzene ring substituted with a (1-iodobut-3-en-2-yloxy)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-O-BENZYL-1-IODO-3-BUTENE can be achieved through several synthetic routes. One common method involves the reaction of (S)-1-iodo-3-buten-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-O-BENZYL-1-IODO-3-BUTENE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Azides or nitriles.
Scientific Research Applications
(S)-2-O-BENZYL-1-IODO-3-BUTENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-O-BENZYL-1-IODO-3-BUTENE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. Additionally, it may bind to receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-((1-iodobut-3-en-2-yloxy)methyl)benzene: The enantiomer of the compound with similar chemical properties but different biological activity.
(S)-((1-bromobut-3-en-2-yloxy)methyl)benzene: A similar compound with a bromine atom instead of iodine, which may exhibit different reactivity and applications.
(S)-((1-chlorobut-3-en-2-yloxy)methyl)benzene: Another similar compound with a chlorine atom, used in different chemical reactions and applications.
Uniqueness
(S)-2-O-BENZYL-1-IODO-3-BUTENE is unique due to the presence of the iodine atom, which imparts specific reactivity and properties to the compound. The iodine atom can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the (S)-configuration of the compound may result in distinct biological activity compared to its enantiomer.
Properties
IUPAC Name |
[(2S)-1-iodobut-3-en-2-yl]oxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTOTWMLTUHNSF-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CI)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CI)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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